1-(Dichloromethyl)isoquinoline

Description

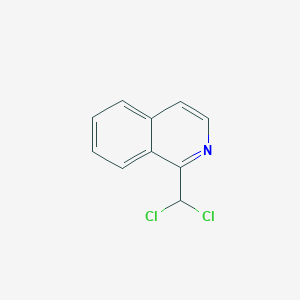

1-(Dichloromethyl)isoquinoline is a halogenated isoquinoline derivative characterized by a dichloromethyl (-CHCl₂) substituent at the 1-position of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely studied for their pharmacological and material science applications. The dichloromethyl group introduces steric and electronic effects that influence reactivity, stability, and biological activity.

Properties

CAS No. |

88237-16-5 |

|---|---|

Molecular Formula |

C10H7Cl2N |

Molecular Weight |

212.07 g/mol |

IUPAC Name |

1-(dichloromethyl)isoquinoline |

InChI |

InChI=1S/C10H7Cl2N/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H |

InChI Key |

NJQVYZQWQIEQKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Dichloromethyl)isoquinoline can be achieved through several methods:

Aza-Diels–Alder Reaction: This method involves the reaction of 3-dichloromethyl-1,2,4-triazines with 1,2-dehydrobenzene, resulting in the formation of 1-dichloromethylisoquinoline.

Dichloromethylation of Isoquinoline N-oxide: This method uses dichloroketene in dimethoxyethane in the presence of triethylamine, yielding up to 42% of 1-dichloromethylisoquinoline.

Radical Chlorination: The radical chlorination of 1-methylisoquinoline using N-chlorosuccinimide in the presence of benzoyl peroxide, although this method has a relatively low yield of 20%.

Vicarious Nucleophilic Substitution: Direct introduction of the dichloromethyl group into 4-nitroisoquinoline using Makosza’s procedure.

Iron-Catalyzed Dichloromethylation: This method involves the use of iron-containing catalysts such as ferrocene or tris(acetylacetonato)iron(III).

Chemical Reactions Analysis

1-(Dichloromethyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The dichloromethyl group can be oxidized to form aldehyde or carboxy functional groups.

Reduction: Reduction reactions can modify the dichloromethyl group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly vicarious nucleophilic substitution.

Radical Reactions: Radical chlorination is a notable reaction involving this compound.

Common reagents used in these reactions include dichloroketene, N-chlorosuccinimide, benzoyl peroxide, and iron-containing catalysts. Major products formed from these reactions include aldehydes, carboxylic acids, and benzimidazole ring systems .

Scientific Research Applications

The biological activity of 1-(dichloromethyl)isoquinoline has been a focal point in research due to its structural similarity to other bioactive isoquinoline derivatives. Isoquinolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The dichloromethyl substitution enhances the compound's reactivity and may influence its interaction with biological targets.

Case Studies on Biological Applications

- Anticancer Research : A study highlighted the use of isoquinoline derivatives in targeting specific cancer pathways. For instance, the 3-aminoisoquinoline derivatives synthesized from trihalogenated isoquinolines have shown selective inhibition of Cdc25B, a protein involved in cell cycle regulation. This suggests that this compound could serve as a precursor for developing novel anticancer agents .

- Antimicrobial Activity : Research has indicated that various isoquinoline derivatives exhibit antimicrobial properties. The introduction of halogen groups, such as those found in this compound, may enhance these effects by increasing lipophilicity and facilitating membrane penetration of the compounds .

Table: Summary of Applications and Properties of this compound

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)isoquinoline involves its interaction with molecular targets and pathways. The compound’s dichloromethyl group can undergo various chemical transformations, leading to the formation of biologically active intermediates. These intermediates can interact with enzymes, receptors, and other molecular targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The dichloromethyl group at the 1-position distinguishes this compound from other halogenated isoquinolines. Key analogs and their properties are summarized below:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., trichloromethyl) reduce stability and biological utility compared to dichloromethyl or smaller groups .

- Positional Influence : Chlorine at the 1-position (vs. 5- or 8-) alters electronic distribution and binding affinity in enzyme systems .

- Solubility : Methoxy groups improve solubility, whereas halogenated groups enhance lipophilicity .

Antimicrobial Activity

- Ru(II) complexes with 1-substituted isoquinolines (e.g., 1-(1-benzyl-triazol-4-yl)isoquinoline) show MIC values as low as 0.4 μM against Bacillus subtilis, outperforming pyridine analogs by 2.5–40-fold due to increased hydrophobicity .

- Chlorinated Derivatives: 5-Chloroisoquinoline exhibits moderate antimicrobial activity, while 8-chloro analogs maintain enzyme inhibitory potency, suggesting dichloromethyl may enhance target engagement .

Enzyme Inhibition

- Isoquinoline sulfonamides (e.g., H7, H8) inhibit protein kinase C (PKC) with IC₅₀ values correlating with substituent size. Dichloromethyl’s intermediate size may balance potency and selectivity .

- Structural studies of PRMT3 complexes reveal that small 1-position substituents (e.g., Cl, F) are tolerated, but bulkier groups (e.g., methyl) reduce binding affinity .

Stability and Reactivity

- 1-Trichloromethyl Analogs : Rapid decomposition at physiological pH limits their utility, whereas dichloromethyl derivatives are hypothesized to offer improved stability .

- Halogenated Isoquinolines: Chlorine at the 1-position enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic applications .

Biological Activity

1-(Dichloromethyl)isoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Molecular Formula: C10H8Cl2N

Molecular Weight: 215.08 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC2=C(C=C1)C(=CN=C2CCl)Cl

Synthesis

The synthesis of this compound typically involves the chlorination of isoquinoline derivatives. One common method reported in literature includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, yielding the dichloromethyl derivative with good efficiency .

Biological Activity

This compound has shown various biological activities, particularly in antimicrobial and anticancer research. The following sections summarize key findings:

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. A study highlighted that isoquinoline sulfonamides, structurally related to this compound, showed potent antibacterial activity against Gram-negative bacteria such as E. coli and K. pneumoniae with minimum inhibitory concentrations (MICs) as low as 6.25 µM . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to active isoquinoline derivatives suggests potential effectiveness.

Anticancer Properties

Isoquinolines have been explored for their anticancer activities due to their ability to interact with various molecular targets involved in cancer progression. For instance, compounds derived from isoquinolines have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines . While direct studies on this compound are scarce, its analogs have demonstrated promising results in inhibiting tumor growth.

Case Studies

- Study on Isoquinoline Alkaloids: A recent study isolated multiple isoquinoline alkaloids from Corydalis mucronifera, demonstrating antiviral activity against tobacco mosaic virus (TMV). The study emphasized the importance of structural modifications in enhancing bioactivity, suggesting that similar modifications could be beneficial for this compound .

- Antibacterial Screening: In a screening of isoquinoline derivatives, certain compounds exhibited selective inhibitory activity against protein tyrosine phosphatase CD45, which is crucial in cancer cell signaling pathways. The IC50 values ranged from 5.6 to 11.0 µM, indicating a potential therapeutic application for isoquinolines in cancer treatment .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within microbial and cancerous cells. The presence of chlorine substituents may enhance its binding affinity and reactivity towards biological targets, potentially modulating cellular pathways critical for survival and proliferation.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Limited data available; potential based on structural similarity | Promising results from analogs; further research needed |

| Isoquinoline Sulfonamides | MIC = 6.25 µM against E. coli | Active against various cancer cell lines |

| Isoquinoline Alkaloids | Exhibited antiviral properties | Significant anticancer effects reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.